molecular formula C5H11N3O B13914879 4-(2-Aminoethyl)-2-imidazolidinone

4-(2-Aminoethyl)-2-imidazolidinone

Cat. No.: B13914879
M. Wt: 129.16 g/mol
InChI Key: PCQIPXUNZVCIIT-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2-imidazolidinone is a heterocyclic organic compound that features an imidazolidinone ring with an aminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2-imidazolidinone typically involves the reaction of ethylenediamine with glyoxal under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidinone ring. The reaction conditions often include:

    Temperature: Moderate heating (around 60-80°C)

    Solvent: Aqueous or alcoholic medium

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2-imidazolidinone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of imines or nitriles

    Reduction: Formation of imidazolidine derivatives

    Substitution: Formation of N-alkyl or N-acyl derivatives

Scientific Research Applications

4-(2-Aminoethyl)-2-imidazolidinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2-imidazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethyl)aniline
  • 4-(2-Aminoethyl)benzenesulfonamide
  • 2-(4-Aminophenyl)ethylamine

Comparison

4-(2-Aminoethyl)-2-imidazolidinone is unique due to its imidazolidinone ring, which imparts distinct chemical and biological properties. Unlike its analogs, which may have simpler structures, this compound offers a versatile platform for further functionalization and application in various fields.

Properties

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

4-(2-aminoethyl)imidazolidin-2-one

InChI

InChI=1S/C5H11N3O/c6-2-1-4-3-7-5(9)8-4/h4H,1-3,6H2,(H2,7,8,9)

InChI Key

PCQIPXUNZVCIIT-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)N1)CCN

Origin of Product

United States

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